![molecular formula C25H28N2O5 B14323332 Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone CAS No. 111762-47-1](/img/structure/B14323332.png)
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of oxirane (epoxy) groups, which are highly reactive and useful in various chemical reactions. The molecular structure of this compound includes two oxirane groups attached to a phenyl ring, which is further connected to a methanone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. The industrial process also involves the recycling of unreacted starting materials and by-products to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its reactive oxirane groups.
作用機序
The mechanism of action of Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone involves the reactivity of its oxirane groups. These groups can form covalent bonds with various nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different reactivity and applications.
Bis(4-glycidyloxyphenyl)methane: Another compound with oxirane groups, used in different industrial applications.
Uniqueness
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone is unique due to the presence of both oxirane and methanone groups, which provide a combination of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to industrial production.
特性
CAS番号 |
111762-47-1 |
|---|---|
分子式 |
C25H28N2O5 |
分子量 |
436.5 g/mol |
IUPAC名 |
bis[4-[bis(oxiran-2-ylmethyl)amino]phenyl]methanone |
InChI |
InChI=1S/C25H28N2O5/c28-25(17-1-5-19(6-2-17)26(9-21-13-29-21)10-22-14-30-22)18-3-7-20(8-4-18)27(11-23-15-31-23)12-24-16-32-24/h1-8,21-24H,9-16H2 |
InChIキー |
JZHNXUFVNJEDMD-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CC5CO5)CC6CO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


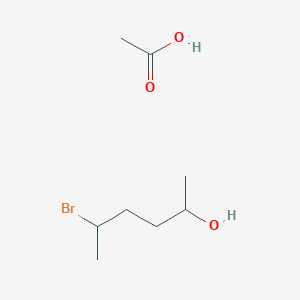
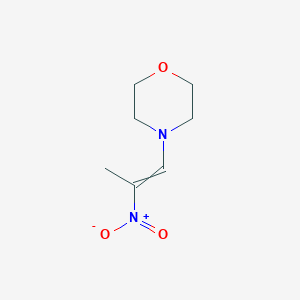
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
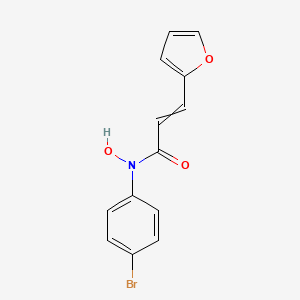
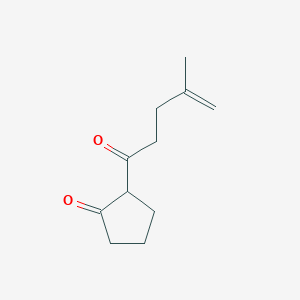
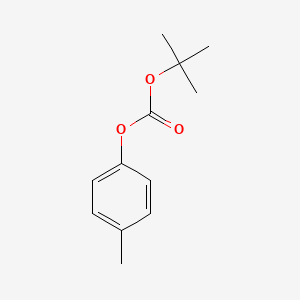
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
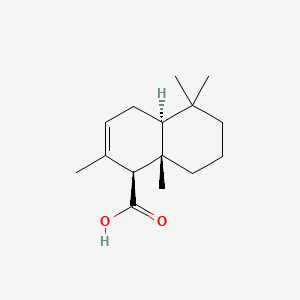
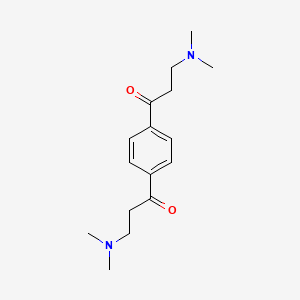
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
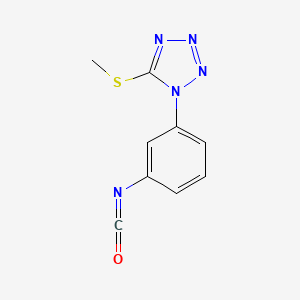
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
